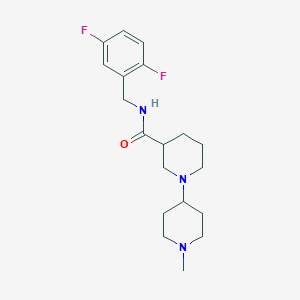![molecular formula C22H22N2O B6044140 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone, also known as NPC1161B, is a small molecule inhibitor that has been extensively studied as a potential therapeutic agent. This compound has been found to have a range of biological activities and has shown promise in the treatment of various diseases.
作用機序
The mechanism of action of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone binds to the active site of DHODH and prevents the formation of orotate, which is a precursor to pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone in lab experiments is its specificity for DHODH. This specificity allows for the selective inhibition of cell growth and proliferation, making it a useful tool for studying the role of DHODH in various biological processes. However, one limitation of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other biological processes, such as immune function and metabolism. Additionally, further research is needed to optimize the synthesis and formulation of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone is a small molecule inhibitor that has shown promise as a potential therapeutic agent. Its inhibition of DHODH has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. While there are advantages and limitations to using 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone in lab experiments, its specificity for DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone as a therapeutic agent and to optimize its use in lab experiments and potential clinical applications.
合成法
The synthesis of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone involves several steps. The first step is the preparation of 2-naphthylamine, which is then reacted with 3-pyridinemethanol to form the intermediate 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone. This intermediate is then reduced to form 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone.
科学的研究の応用
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been extensively studied for its potential therapeutic applications. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-[(naphthalen-2-ylamino)-pyridin-3-ylmethyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-21-10-4-3-9-20(21)22(18-8-5-13-23-15-18)24-19-12-11-16-6-1-2-7-17(16)14-19/h1-2,5-8,11-15,20,22,24H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYXZJSUCPNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)
![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B6044118.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)